molecular formula C17H17NO5 B13656746 (2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide

(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide

Cat. No.: B13656746
M. Wt: 315.32 g/mol
InChI Key: FSMGGLPUXCKRGT-UHFFFAOYSA-N
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Description

This compound, also referred to as N,N'-bis(3,4-dihydroxyphenethyl)caffeamide, is a phenylpropanoid amide featuring two 3,4-dihydroxyphenyl (catechol) groups linked via an acrylamide bridge. Its structure confers strong antioxidant and anti-inflammatory properties due to the presence of multiple phenolic hydroxyl groups, which scavenge free radicals and modulate inflammatory pathways such as nitric oxide (NO) production . Key physicochemical properties include:

  • Molecular formula: C₁₇H₁₆N₂O₄
  • Molecular weight: 312.32 g/mol
  • CAS number: 103188-48-3 .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMGGLPUXCKRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735426
Record name 3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103188-49-4
Record name 3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide typically involves:

  • Formation of the amide bond between a 3,4-dihydroxyphenylacetyl or related acid derivative and a 3,4-dihydroxyphenethylamine or its equivalent.
  • Introduction or retention of the α,β-unsaturated double bond (prop-2-enamide moiety) in the E-configuration.
  • Protection/deprotection steps to preserve the sensitive phenolic hydroxyl groups during synthesis.

Specific Synthetic Routes

Condensation Approach Using Aldehydes and Amines

A commonly reported method involves the condensation of 3,4-dihydroxyphenylacetaldehyde with an appropriate amine, followed by dehydrogenation or oxidation to form the α,β-unsaturated amide bond characteristic of the prop-2-enamide structure. This route benefits from mild conditions that preserve the hydroxyl groups and allow control over the E/Z isomerism.

Knoevenagel–Doebner Condensation for α,β-Unsaturated Acids

Related literature on structurally similar compounds (e.g., resveratrol derivatives) indicates the use of the Knoevenagel–Doebner condensation between aromatic aldehydes and malonic acid to form α,β-unsaturated acids, which can then be converted to amides. This method involves:

  • Heating the aldehyde with malonic acid in the presence of bases such as pyridine and piperidine at around 70 °C overnight.
  • Subsequent activation of the acid group and reaction with amines to form the amide.

This approach is adaptable for introducing various substituents on the aromatic ring, including hydroxyl groups, while maintaining the double bond configuration.

Amide Formation via Carbodiimide-Mediated Coupling

Activation of carboxylic acid derivatives with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt), followed by reaction with amines, is a widely used method for amide bond formation. This technique allows for mild reaction conditions, high yields, and retention of sensitive functional groups.

Protection and Deprotection of Hydroxyl Groups

Due to the sensitivity of phenolic hydroxyls, methoxylated derivatives are often used as intermediates. After the main synthetic steps, deprotection is achieved by treatment with boron tribromide (BBr3) in dichloromethane at room temperature to regenerate free hydroxyl groups. The stoichiometry of BBr3 is carefully controlled to avoid side reactions.

Detailed Example Synthesis (Adapted from Patent Literature)

While direct literature on the exact compound is limited, related compounds such as (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N,N-diethylprop-2-enamide (Entacapone) have been synthesized via the following steps, which can be adapted for the target compound:

Step Description Conditions Yield & Purity
1 Condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide in ethanol Reflux at 75-80 °C, addition of ammonium acetate over 24 hours 72.2% yield, 98.3% HPLC purity
2 Treatment of crude product with hydrogen bromide in acetic acid Heated to 70-75 °C, crystallization on cooling 81% yield, 99.5% HPLC purity
3 Purification by recrystallization in isopropyl alcohol and ethyl acetate Reflux and cooling cycles 90% yield, 99.96% purity

Note: This example is for a closely related compound and illustrates the use of ammonium acetate as a base, hydrogen bromide for crystallization, and solvent purification steps to achieve high purity and yield.

Data Tables Summarizing Preparation Parameters

Parameter Method 1: Condensation with Aldehyde Method 2: Knoevenagel–Doebner Condensation Method 3: Carbodiimide Coupling
Starting Materials 3,4-dihydroxyphenylacetaldehyde + amine Aromatic aldehyde + malonic acid + base α,β-unsaturated acid + amine + EDC/HOBt
Reaction Conditions Mild heating, reflux in ethanol or similar Heating at 70 °C overnight in pyridine/piperidine Room temperature to mild heating
Protection Strategy Phenolic hydroxyls often protected Methoxylated intermediates used Protected or free hydroxyls depending on conditions
Deprotection Acidic or BBr3 treatment BBr3 deprotection after coupling BBr3 or acidic workup
Yield Range 60-80% 70-90% 65-85%
Purity >95% after purification >98% after purification >98% after purification

Chemical Reactions Analysis

Oxidation Reactions

The compound’s catechol groups (3,4-dihydroxyphenyl) are highly susceptible to oxidation, forming ortho-quinone intermediates under enzymatic or chemical conditions.

Reaction TypeConditionsProductsKey Findings
Auto-oxidationAlkaline pH, aerobicOrtho-quinone derivativesCatechol groups undergo two-electron oxidation, generating reactive quinones that may polymerize or form adducts with nucleophiles (e.g., thiols) .
Enzymatic oxidationTyrosinase, polyphenol oxidaseQuinone methidesObserved in analogs like caffeic acid derivatives; critical for melanin synthesis pathways .

Mechanistic Insight :

  • The hydroxyl groups donate electrons, stabilizing radical intermediates during oxidation.

  • Computational studies predict a redox potential of ~0.5 V (vs. SHE), comparable to other catechol-containing antioxidants .

Hydrolysis and Stability

The enamide bond (–NH–CO–CH=CH–) undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsNotes
Acidic (HCl, 60°C)3,4-Dihydroxycinnamic acid + DopamineComplete hydrolysis observed after 24 hours .
Alkaline (NaOH, 25°C)Partial degradationInstability in basic media limits pharmaceutical formulation.

Structural Impact :

  • The (2E)-configuration enhances conjugation, reducing hydrolysis rates compared to (2Z)-isomers .

Enzymatic Modifications

In biological systems, the compound interacts with phase II metabolic enzymes:

EnzymeReactionOutcome
Catechol-O-methyltransferase (COMT)O-Methylation at 3-OH or 4-OHReduced antioxidant activity; methylated derivatives show altered pharmacokinetics .
UDP-glucuronosyltransferase (UGT)GlucuronidationIncreased hydrophilicity for renal excretion.

Key Study :

  • Methylation at the 3-OH position by COMT reduces radical-scavenging efficacy by 60% (DPPH assay) .

Radical Scavenging Activity

The compound neutralizes reactive oxygen species (ROS) via hydrogen atom transfer (HAT):

RadicalReaction Efficiency (EC₅₀, μM)Comparison
DPPH-16.2 ± 2.4More potent than resveratrol (EC₅₀ = 25.1 μM) .
HO-8.7 ± 1.1Superior to Trolox in lipid peroxidation assays.

Mechanism :

  • Two catechol groups enable sequential HAT, forming stable semiquinone radicals .

Metal Chelation

The 3,4-dihydroxyphenyl groups bind transition metals, inhibiting Fenton reactions:

Metal IonBinding Constant (log K)Biological Relevance
Fe³⁺12.3 ± 0.2Prevents iron-induced oxidative damage.
Cu²⁺10.8 ± 0.3Potential use in Wilson’s disease therapy .

Structural Requirement :

  • Chelation occurs via deprotonated hydroxyl groups, forming octahedral complexes .

Photochemical Reactions

UV exposure induces isomerization and degradation:

ConditionOutcome
UV-A (365 nm)(2E)→(2Z) isomerization (quantum yield = 0.12) .
UV-C (254 nm)Catechol ring cleavage, forming muconic acid derivatives .

Synthetic Derivatives

The compound serves as a precursor for analogs with enhanced bioactivity:

ModificationReactionBiological Impact
Esterification (e.g., acetyl)Improved lipophilicityEnhanced blood-brain barrier penetration .
GlycosylationIncreased solubilityProlonged circulation half-life.

Comparative Reactivity Table

Reaction Type(2E)-CompoundCurcuminResveratrol
DPPH- scavengingEC₅₀ = 16.2 μMEC₅₀ = 18.5 μMEC₅₀ = 25.1 μM
Fe³⁺ chelationlog K = 12.3log K = 9.7log K = 8.2
Hydrolysis rate (t₁/₂)24 h (pH 2)8 h (pH 2)Stable

Scientific Research Applications

(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The dihydroxyphenyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key observations :

  • The presence of dual catechol groups in the target compound enhances its radical-scavenging capacity compared to analogs with single hydroxyl or methoxy substitutions .
Anti-Inflammatory Activity (NO Inhibition)
Compound Name IC₅₀ (μM) in RAW 264.7 Cells Cell Viability at Active Dose (%) Reference
Target compound Not reported >90 (at 50 μM)
Compound 2 (Lycium barbarum) 17.00 ± 1.11 >85
Quercetin (positive control) 17.21 ± 0.50 >80
Forsythoside A Discontinued (cell toxicity) <50 (at 100 μg/mL)

Key findings :

  • The target compound’s dual catechol groups likely contribute to potent NO suppression, comparable to quercetin .
  • Forsythoside A , despite structural similarities, exhibits cytotoxicity at high doses, limiting therapeutic utility .
Antioxidant and Antimicrobial Activity
  • N-Caffeoyltyramine (evidence 4) and trans-clovamide (evidence 3) demonstrate moderate antioxidant activity (EC₅₀ ~20–50 μM in DPPH assays) but lack the dual catechol configuration of the target compound, which may enhance redox modulation .
  • Methoxy-substituted analogs (e.g., Compound 2 in evidence 5) show reduced antioxidant efficacy due to decreased hydroxyl group availability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Caffeoyltyramine Compound 3p (evidence 1)
LogP (predicted) 1.2 (moderate lipophilicity) 2.8 (higher lipophilicity) 3.1
Water solubility Low (due to catechol polarity) Very low Very low
Metabolic stability Susceptible to COMT-mediated methylation Stable (no catechol groups) Stable (methylated substituents)

Key insights :

  • The target compound’s polar catechol groups may limit oral bioavailability but enhance binding to hydrophilic targets (e.g., enzymes in inflammatory pathways) .
  • Methylated or methoxy-substituted analogs (e.g., 3p) exhibit improved metabolic stability but reduced bioactivity .

Biological Activity

(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide, commonly referred to as a dihydroxyphenyl derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to its pharmacological properties.

  • Molecular Formula : C15_{15}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 1202-41-1
  • Density : 1.4 g/cm³
  • Boiling Point : 490.9 °C

Biological Activity Overview

The biological activity of this compound has been studied extensively, revealing several pharmacological effects:

  • Antioxidant Activity : The presence of hydroxyl groups on the aromatic rings contributes to significant antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Antimicrobial Properties : Research indicates that derivatives of dihydroxyphenyl compounds exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related compounds can inhibit Gram-positive bacteria and fungi effectively .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
  • Neuroprotective Effects : Evidence suggests that this compound can protect neuronal cells from apoptosis and oxidative damage, making it a candidate for neurodegenerative disease treatment .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .
  • Anti-inflammatory Pathways : It inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators .
  • Neuroprotection : By modulating calcium influx and reducing reactive oxygen species (ROS) production, it protects against neurotoxicity .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various dihydroxyphenyl derivatives using DPPH and ABTS assays. Results showed that this compound exhibited a significant reduction in DPPH radical concentration compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings highlight its potential as a natural antimicrobial agent.

Data Table

Biological ActivityAssay TypeIC50/MIC ValueReference
AntioxidantDPPH Assay25 µM
AntimicrobialMIC (S. aureus)32 µg/mL
Anti-inflammatoryCOX InhibitionIC50 = 0.5 µM
NeuroprotectiveNeuronal Cell LineSignificant

Q & A

Q. How is (2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide synthesized?

The compound is typically synthesized via amide coupling between caffeic acid derivatives and dopamine or its analogs. A common approach involves activating the carboxylic acid group of 3,4-dihydroxycinnamic acid (caffeic acid) using coupling agents like EDCI/HOBt, followed by reaction with 3,4-dihydroxyphenethylamine. Purification is achieved via column chromatography, with structural confirmation by NMR and mass spectrometry .

Q. What analytical techniques are used to confirm the compound’s structural identity and purity?

  • NMR spectroscopy (¹H and ¹³C) identifies aromatic protons (δ 6.5–7.2 ppm) and amide linkages (δ 7.8–8.2 ppm).
  • High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 344.1132 for C₁₉H₂₁NO₅).
  • HPLC-ESI-MS (reverse-phase C18 column, methanol/water gradient) ensures purity (>95%) and detects degradation products .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

The compound is sparingly soluble in water due to its polyphenolic and amide groups but dissolves readily in polar aprotic solvents (DMSO, DMF) and alcohols. Solubility data from CRC handbooks suggest a log P value of ~1.8, indicating moderate hydrophobicity .

Q. How is the compound screened for initial biological activity in anticancer research?

  • In vitro cytotoxicity assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) and normal keratinocytes (HaCaT) to evaluate tumor specificity.
  • Dose-response curves (IC₅₀ values) compare potency against structurally related phenylpropanoid amides .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights explain its anticancer activity?

The ortho-dihydroxyphenyl (catechol) groups are critical for pro-oxidant activity, generating reactive oxygen species (ROS) in cancer cells. The conjugated enamide system enhances membrane permeability, while the ethylenediamine linker optimizes interaction with cellular targets like tyrosine kinases . Comparative studies with analogs lacking catechol moieties show reduced cytotoxicity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardize assay conditions : Control for cell passage number, serum concentration, and ROS scavengers (e.g., catalase) to mitigate variability.
  • Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential metabolite formation .
  • Orthogonal validation : Combine apoptosis assays (Annexin V) with ROS detection (DCFH-DA) to confirm mechanisms .

Q. What strategies improve the compound’s bioavailability and pharmacokinetics?

  • Prodrug design : Acetylate catechol groups to reduce first-pass metabolism; hydrolyze in vivo by esterases.
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma half-life and tumor targeting .
  • Co-administration with antioxidants : Mitigate off-target toxicity in normal cells without compromising anticancer efficacy .

Q. How are metabolites of this compound identified and characterized?

  • LC-MS/MS with collision-induced dissociation (CID) identifies major metabolites, such as O-methylated or glucuronidated derivatives.
  • Stable isotope labeling (¹³C/¹⁵N) tracks metabolic pathways in hepatocyte models.
  • In silico tools (e.g., Meteor Nexus) predict Phase I/II metabolism sites .

Methodological Notes

  • Contradictory Data Analysis : Cross-reference solubility and stability data with CRC handbooks and PubChem to validate experimental conditions.
  • Advanced Synthesis : Optimize reaction yields using microwave-assisted synthesis for amide bond formation .
  • Toxicity Profiling : Combine transcriptomics (RNA-seq) with high-content screening to delineate off-target effects in primary cells .

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